N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester
Brand Name: Vulcanchem
CAS No.: 154248-99-4
VCID: VC20776135
InChI: InChI=1S/C15H25N3O3S/c1-9(2)12(14(19)21-6)17-15(20)18(5)7-11-8-22-13(16-11)10(3)4/h8-10,12H,7H2,1-6H3,(H,17,20)/t12-/m0/s1
SMILES: CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)OC
Molecular Formula: C15H25N3O3S
Molecular Weight: 327.4 g/mol

N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester

CAS No.: 154248-99-4

Cat. No.: VC20776135

Molecular Formula: C15H25N3O3S

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester - 154248-99-4

Specification

CAS No. 154248-99-4
Molecular Formula C15H25N3O3S
Molecular Weight 327.4 g/mol
IUPAC Name methyl (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate
Standard InChI InChI=1S/C15H25N3O3S/c1-9(2)12(14(19)21-6)17-15(20)18(5)7-11-8-22-13(16-11)10(3)4/h8-10,12H,7H2,1-6H3,(H,17,20)/t12-/m0/s1
Standard InChI Key WMOQPDKCUZISQT-LBPRGKRZSA-N
Isomeric SMILES CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)OC
SMILES CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)OC
Canonical SMILES CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)OC

Introduction

N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester is a synthetic organic compound with applications in pharmaceutical research, particularly as an intermediate in antiviral drug synthesis. This valine-derived ester features a thiazole moiety and a methyl carbamate group, contributing to its role in complex chemical syntheses. Below is a detailed analysis of its properties, synthesis, and research relevance.

Physicochemical Properties

PropertyValueSource
Density1.136 g/cm³
Boiling Point490.86°C at 760 mmHg
Flash Point250.664°C
Melting PointNot reported
SolubilityLikely soluble in organic solvents (e.g., dioxane)

Synthesis and Applications

Key Synthetic Pathways

  • Precursor to Ritonavir:
    The compound serves as an intermediate in synthesizing ritonavir, an HIV protease inhibitor. It is hydrolyzed to form the free acid, which is then converted into a mixed anhydride for coupling with other pharmacophores .

  • Stepwise Synthesis:

    • Hydrolysis: Reacted with aqueous lithium hydroxide to yield N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine.

    • Anhydride Formation: Treated with isobutylchloroformate and N-methyl succinamide to generate a reactive intermediate .

Industrial Relevance

  • Critical for constructing ritonavir’s complex peptide-like backbone.

  • Patents highlight its use in scalable processes for antiretroviral drug production .

Analytical and Spectroscopic Data

ParameterDetailsSource
CAS Registry154248-99-4
PubChem CID10520283
SMILESCOC(=O)[C@@H](C(C)C)NC(=O)N(C)Cc1c(sc(n1)C(C)C)
InChI KeyPUYDLSXVHJWEHU-MERQFXBCSA-M

Research and Patent Landscape

  • Patent WO2006090270A1: Describes its role in ritonavir synthesis, emphasizing efficiency in mixed anhydride preparation .

  • Impurity Profiling: Referenced as "Valine Impurity 101" in quality control protocols for antiviral APIs .

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